![molecular formula C18H24N2O3 B5146871 3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5146871.png)
3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as etizolam, is a thienodiazepine derivative that is widely used as an anxiolytic and sedative-hypnotic drug. Etizolam has been shown to have a high potency, rapid onset of action, and a relatively short duration of action, making it an attractive alternative to benzodiazepines.
Wirkmechanismus
Etizolam acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA on neuronal activity. This results in a decrease in anxiety, sedation, and muscle relaxation. Etizolam has a high affinity for the α2 and α3 subunits of the GABA-A receptor, which are thought to be responsible for its anxiolytic and sedative-hypnotic effects.
Biochemical and Physiological Effects:
Etizolam has been shown to have a range of biochemical and physiological effects, including decreased anxiety, sedation, muscle relaxation, and anticonvulsant activity. It has also been shown to have a dose-dependent effect on sleep architecture, increasing total sleep time and decreasing wakefulness. Etizolam has been shown to have a low risk of respiratory depression, making it a safer alternative to other sedative-hypnotic drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Etizolam has several advantages for use in lab experiments, including its high potency, rapid onset of action, and relatively short duration of action. These properties make it an attractive alternative to benzodiazepines for investigating the effects of GABAergic drugs on neuronal activity. However, 3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has some limitations, including its potential for abuse and dependence, and its effects on other neurotransmitter systems, such as the glutamatergic system, are not well understood.
Zukünftige Richtungen
Future research on 3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione should focus on its potential as a treatment for anxiety disorders, insomnia, and alcohol withdrawal syndrome. It should also investigate its effects on other neurotransmitter systems, such as the glutamatergic system, and its potential for abuse and dependence. Additionally, further research is needed to optimize the synthesis method of this compound to improve the yield and purity of the final product.
Synthesemethoden
The synthesis of 3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the condensation of 2-(2-aminoethyl)benzimidazole with 2-ethyl-2-phenylmalonamide in the presence of acetic anhydride and triethylamine. The resulting intermediate is then cyclized with phosgene to form this compound. The synthesis of this compound has been extensively studied, and several modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Etizolam has been used in scientific research to investigate its anxiolytic, sedative-hypnotic, and muscle relaxant properties. It has been shown to be effective in treating anxiety disorders, insomnia, and muscle spasms. Etizolam has also been used in preclinical studies to investigate its effects on neurotransmitter systems, such as the GABAergic system, and its potential as a treatment for alcohol withdrawal syndrome.
Eigenschaften
IUPAC Name |
3-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-13-6-4-5-11-19(13)16-12-17(21)20(18(16)22)14-7-9-15(23-2)10-8-14/h7-10,13,16H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJFIVRSQAMHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.